2,4-Dibromo-6-[(E)-({2-[(4-methylphenyl)amino]acetamido}imino)methyl]phenyl 3-methylbenzoate
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Overview
Description
2,4-Dibromo-6-[(E)-({2-[(4-methylphenyl)amino]acetamido}imino)methyl]phenyl 3-methylbenzoate is a complex organic compound that features multiple functional groups, including bromine atoms, an amide group, and a benzoate ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Dibromo-6-[(E)-({2-[(4-methylphenyl)amino]acetamido}imino)methyl]phenyl 3-methylbenzoate typically involves multiple steps:
Amidation: The formation of the amide group involves the reaction of 4-methylphenylamine with acetic anhydride to form N-(4-methylphenyl)acetamide.
Condensation: The condensation reaction between the amide and the aldehyde group on the phenyl ring forms the imine linkage.
Esterification: The final step involves the esterification of the phenyl ring with 3-methylbenzoic acid in the presence of a dehydrating agent such as sulfuric acid (H2SO4).
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems and advanced purification techniques such as chromatography and recrystallization would be essential.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the benzylic position, using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction of the imine group can be achieved using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The bromine atoms can be substituted with other nucleophiles such as hydroxide ions (OH-) or amines (NH2) through nucleophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or basic medium.
Reduction: NaBH4 in methanol or ethanol.
Substitution: NaOH in aqueous solution or NH3 in ethanol.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of secondary amines or alcohols.
Substitution: Formation of phenols or substituted amines.
Scientific Research Applications
2,4-Dibromo-6-[(E)-({2-[(4-methylphenyl)amino]acetamido}imino)methyl]phenyl 3-methylbenzoate has several applications in scientific research:
Medicinal Chemistry: Potential use as a lead compound for the development of new pharmaceuticals due to its complex structure and multiple functional groups.
Organic Synthesis: Utilized as an intermediate in the synthesis of more complex organic molecules.
Material Science:
Mechanism of Action
The mechanism of action of this compound would depend on its specific application. In medicinal chemistry, it could interact with biological targets such as enzymes or receptors through hydrogen bonding, hydrophobic interactions, and van der Waals forces. The presence of the bromine atoms and the amide group could enhance its binding affinity and specificity towards certain molecular targets.
Comparison with Similar Compounds
Similar Compounds
- 2,4-Dibromo-6-isopropyl-3-methylphenol
- 2,6-Dibromo-4-methylaniline
- 2,5-Dibromo-6-isopropyl-3-methyl-1,4-benzoquinone
Uniqueness
2,4-Dibromo-6-[(E)-({2-[(4-methylphenyl)amino]acetamido}imino)methyl]phenyl 3-methylbenzoate is unique due to its combination of functional groups, which allows for a wide range of chemical reactions and potential applications. The presence of both bromine atoms and an amide group provides distinct reactivity patterns compared to other similar compounds.
Properties
Molecular Formula |
C24H21Br2N3O3 |
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Molecular Weight |
559.2 g/mol |
IUPAC Name |
[2,4-dibromo-6-[(E)-[[2-(4-methylanilino)acetyl]hydrazinylidene]methyl]phenyl] 3-methylbenzoate |
InChI |
InChI=1S/C24H21Br2N3O3/c1-15-6-8-20(9-7-15)27-14-22(30)29-28-13-18-11-19(25)12-21(26)23(18)32-24(31)17-5-3-4-16(2)10-17/h3-13,27H,14H2,1-2H3,(H,29,30)/b28-13+ |
InChI Key |
KLRDNNLTWNGKLQ-XODNFHPESA-N |
Isomeric SMILES |
CC1=CC=C(C=C1)NCC(=O)N/N=C/C2=C(C(=CC(=C2)Br)Br)OC(=O)C3=CC=CC(=C3)C |
Canonical SMILES |
CC1=CC=C(C=C1)NCC(=O)NN=CC2=C(C(=CC(=C2)Br)Br)OC(=O)C3=CC=CC(=C3)C |
Origin of Product |
United States |
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